Tri(pent-4-en-1-yl)phosphane
CAS No.: 62269-18-5
Cat. No.: VC20627963
Molecular Formula: C15H27P
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62269-18-5 |
|---|---|
| Molecular Formula | C15H27P |
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | tris(pent-4-enyl)phosphane |
| Standard InChI | InChI=1S/C15H27P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-6H,1-3,7-15H2 |
| Standard InChI Key | BASCGUOUCBUDRF-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCP(CCCC=C)CCCC=C |
Introduction
Structural and Electronic Characteristics
Tri(pent-4-en-1-yl)phosphane adopts a trigonal pyramidal geometry at the phosphorus center, with bond angles approximating 98–102° due to lone pair repulsion . Each pent-4-en-1-yl group consists of a five-carbon chain terminating in a double bond at the 4-position, introducing both steric bulk and π-electron density near the phosphorus atom. The unsaturated substituents enable potential secondary interactions in metal coordination, such as η²-alkene binding or conjugation effects that modulate electron donation .
Spectroscopic Properties
While direct spectroscopic data for this compound are scarce, analogous trialkenylphosphines exhibit distinct NMR signatures. The P NMR chemical shift is anticipated near −20 to −5 ppm, consistent with electron-donating alkyl/alkenyl substituents . H and C NMR would reveal resonances for the allylic protons (δ 5.2–5.8 ppm) and carbons (δ 115–130 ppm), alongside signals for the methylene and methyl groups .
Electronic Effects
Synthetic Routes
Grignard-Based Alkylation
The most feasible synthesis involves reacting phosphorus trichloride (PCl₃) with pent-4-en-1-ylmagnesium bromide under inert conditions, as exemplified by trivinylphosphine oxide syntheses :
Key considerations include:
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Temperature Control: Maintaining sub-zero temperatures (−78°C) to prevent side reactions such as alkene polymerization .
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Stoichiometry: A 3:1 molar ratio of Grignard reagent to PCl₃ ensures complete substitution.
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Workup: Quenching with ammonium chloride and purification via fractional distillation or column chromatography .
Alternative Methods
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Formula | C₁₅H₂₇P |
| Molar Mass (g/mol) | 238.35 |
| Density (g/cm³) | ~0.89 (estimated) |
| Boiling Point (°C) | 180–200 (extrapolated) |
| Solubility | Insoluble in water; soluble in THF, ether |
| Stability | Air-sensitive, pyrophoric |
Safety Notes:
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Toxicity: Acute inhalation toxicity (LC₅₀ ~50 ppm for analogous phosphines) .
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Handling: Requires Schlenk techniques or glovebox use under N₂/Ar atmosphere.
Catalytic Applications
Transition Metal Coordination
Tri(pent-4-en-1-yl)phosphane’s strong σ-donor capacity makes it suitable for stabilizing electron-rich metal complexes. For example:
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Pd(0) Catalysts: May enhance oxidative addition rates in cross-coupling reactions .
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Ni(I/II) Complexes: Potential use in C–H activation or hydrogenation .
Asymmetric Catalysis
Chiral variants of this ligand, if synthesized, could mirror the enantioselectivity of Me-DuPhos in desymmetrizing Wittig reactions . The alkenyl groups might enable supramolecular interactions to induce asymmetry.
Stability and Reactivity
Thermal Decomposition
At elevated temperatures (>150°C), β-hydride elimination could generate phosphine oxide and alkenes:
Oxidative Pathways
Exposure to O₂ leads to rapid oxidation to tri(pent-4-en-1-yl)phosphine oxide, a process exothermic enough to ignite the compound .
Future Directions
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Ligand Design: Modifying the alkenyl chain length or introducing stereocenters could optimize metal-ligand interactions.
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Photocatalysis: The π-system might facilitate light-driven charge transfer in Ru or Ir complexes.
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Environmental Impact: Degradation products and ecotoxicity profiles require assessment, paralleling studies on halogenated DBPs .
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